molecular formula C8H9NO4 B1295792 [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid CAS No. 97207-45-9

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid

Cat. No. B1295792
CAS RN: 97207-45-9
M. Wt: 183.16 g/mol
InChI Key: HNRBJZLVOGEZNK-UHFFFAOYSA-N
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Description

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is a compound that can be categorized within the family of unnatural amino acids. It is characterized by the presence of a furan ring, which is a heterocyclic compound with a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The methyl group attached to the furan ring indicates a substitution at one of the carbon atoms, which can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of related unnatural amino acids has been demonstrated under biomimetic conditions, where amino acids such as glycine and others react with α,β-acetylenic γ-hydroxyacid nitriles to yield a novel family of amino acids with a furanyl substituent at the amino group . These reactions occur smoothly at room temperature with a basic pH of around 8.6-9.9, resulting in high yields ranging from 61-98%. Although the specific synthesis of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is not detailed, the methodologies applied to similar compounds suggest that a similar approach could be utilized for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through single-crystal X-ray analysis, revealing that these synthesized amino acids exist as zwitterions with a protonated imino group in the iminodihydrofuran moiety . This structural feature is significant as it can affect the molecule's reactivity and interaction with other chemical entities. The presence of the methyl group in [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid would likely contribute to the steric and electronic properties of the molecule, potentially influencing its behavior in chemical reactions.

Chemical Reactions Analysis

The formation of furan and methylfuran compounds has been studied in the context of Maillard-type reactions, which are typically involved in the browning of foods during cooking . These reactions can occur between sugars and amino acids, leading to the formation of furan derivatives under certain conditions, such as roasting. The presence of amino acids can promote the formation of furan by the recombination of reactive fragments derived from both sugars and amino acids. While the specific chemical reactions of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid are not detailed, the general pathways of furan formation could provide insights into potential reactions involving this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by the presence of functional groups and substituents. For instance, the aerobic oxidation of 5-(hydroxymethyl)furfural (HMF) derivatives has been explored for the production of furan 2,5-dicarboxylic acid, an important chemical for biorenewables . The stability of these compounds under thermal conditions and their reactivity in the presence of catalysts such as CeO2-supported Au are of particular interest. Although the exact properties of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid are not provided, the studies on HMF derivatives suggest that the stability and reactivity of furan-containing compounds can be significantly altered by their molecular structure.

Future Directions

The future directions for research on “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” could include developing a promising strategy for its synthesis from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) , elucidating its mechanism of action, and investigating its physical and chemical properties in more detail. Additionally, its potential as a monomer for the production of biobased aromatic or semi-aromatic polyamides could be explored further .

properties

IUPAC Name

2-[(5-methylfuran-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRBJZLVOGEZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242774
Record name 2-((5-Methylfuran-2-carbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid

CAS RN

97207-45-9
Record name 2-((5-Methylfuran-2-carbonyl)amino)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((5-Methylfuran-2-carbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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